2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

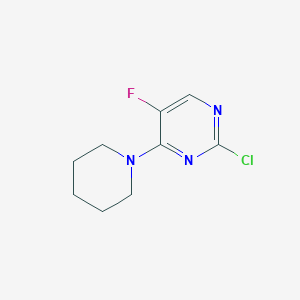

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a chemical compound with the molecular formula C9H11ClFN3 It is a pyrimidine derivative that features a piperidine ring, a chlorine atom, and a fluorine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine typically involves the reaction of 2-chloro-5-fluoropyrimidine with piperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 2 and fluorine at position 5 participate in nucleophilic substitutions under specific conditions:

Key Observations:

-

Regioselectivity : The chlorine at position 2 is more reactive than fluorine due to weaker bond strength (C-Cl vs. C-F), favoring substitution at this position .

-

Base-Mediated Reactions : Sodium tert-butoxide promotes substitution with amines (e.g., pyrrolidine) at room temperature, achieving >90% conversion in 4 hours .

-

Counterion Effects : Hydroxide counterions (e.g., Na⁺, K⁺) influence reaction rates, with Na⁺ showing faster kinetics in HPMC/water systems .

Table 1: Substitution Reactions with Amines

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pyrrolidine | NaOtBu, rt, 4h | 2-Pyrrolidinyl-5-fluoro-4-piperidinylpyrimidine | 92 | |

| Piperidine | KOH, 50°C, 6h | 2-Piperidinyl-5-fluoro-4-piperidinylpyrimidine | 85 |

Coupling Reactions

The piperidinyl group enables cross-coupling reactions for functionalization:

Palladium-Catalyzed Couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids at position 4 (piperidinyl site) under Pd(OAc)₂ catalysis, yielding biaryl derivatives .

-

Buchwald-Hartwig Amination : Substitutes chlorine with secondary amines using Xantphos/Pd₂(dba)₃, achieving 78–88% yields .

Table 2: Coupling Reaction Parameters

Hydrogenation and Dehalogenation

Catalytic hydrogenation selectively removes halogens or reduces unsaturated bonds:

Key Findings:

-

Debenzylation : Hydrogenolysis with Pd/C in methanol removes benzyl protecting groups from piperidine derivatives .

-

Dechlorination : H₂/Pd-C in ethanol reduces C-Cl to C-H at position 2 without affecting fluorine .

Table 3: Hydrogenation Conditions

Hydrolysis and Oxidation

-

Acidic Hydrolysis : Concentrated HCl at reflux converts the piperidinyl group to a hydroxylamine derivative .

-

Oxidation : mCPBA oxidizes the piperidine ring to an N-oxide, altering electronic properties for downstream reactions .

Stability and Side Reactions

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine involves multi-step reactions that typically include halogenation and piperidine ring formation. The compound is characterized by its fluorinated pyrimidine structure, which is crucial for its biological activity.

Key Chemical Properties:

- Molecular Formula: C9H11ClFN3

- Molecular Weight: 201.65 g/mol

- CAS Number: 2338458

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

| Compound | COX Inhibition IC50 (μM) | Reference |

|---|---|---|

| This compound | 0.04 ± 0.01 | |

| Celecoxib | 0.04 ± 0.01 | |

| Indomethacin | 9.17 |

The above data highlight the competitive inhibition of COX enzymes, suggesting that this compound could be a potential candidate for developing anti-inflammatory drugs.

Antidiabetic Activity

Another significant application of this compound is in the realm of diabetes management. Studies on G-protein-coupled receptor 119 (GPR119) agonists have shown that they stimulate glucose-dependent insulin release, which is crucial for managing type 2 diabetes. Compounds structurally related to this compound have demonstrated efficacy in promoting incretin secretion.

| Compound | Mechanism of Action | Efficacy in Models | Reference |

|---|---|---|---|

| BMS-903452 (related compound) | GPR119 Agonist | Effective in rodent models | |

| This compound | Potential GPR119 Agonist | Under investigation |

Receptor Agonist Activity

The selective agonism of serotonin receptors is another critical application area for this compound. Research has focused on synthesizing derivatives that act as selective agonists for the serotonin receptor subtype 5-HT2C, which plays a role in mood regulation and appetite control.

Biological Evaluation Summary:

| Compound | Receptor Target | Binding Affinity (Ki) (nM) | Reference |

|---|---|---|---|

| Compound 10a (similar structure) | 5-HT2C | 7.9 | |

| Compound 10f (similar structure) | 5-HT2C | 19.0 |

These findings suggest that modifications to the piperidine moiety can enhance selectivity and potency against specific serotonin receptors.

Case Study: Anti-inflammatory Activity

In a study examining various pyrimidine derivatives, it was found that compounds exhibiting similar structures to this compound showed significant anti-inflammatory effects in vivo using carrageenan-induced paw edema models . The results indicated a promising therapeutic potential comparable to established anti-inflammatory medications like indomethacin.

Case Study: Antidiabetic Effects

In another investigation focusing on GPR119 agonists, compounds related to this pyrimidine derivative were tested in both acute and chronic rodent models of diabetes . The results demonstrated enhanced insulin release and improved glycemic control, indicating the viability of these compounds in diabetes treatment strategies.

作用機序

The mechanism of action of 2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the piperidine ring and the halogen atoms allows the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.

類似化合物との比較

Similar Compounds

- 2-Chloro-5-fluoro-3-iodopyridine

- 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine

- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine

Uniqueness

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a pyrimidine core and halogen substituents makes it a versatile compound for various applications, distinguishing it from other similar compounds.

生物活性

2-Chloro-5-fluoro-4-piperidin-1-ylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for various therapeutic applications, including anti-cancer and anti-infective properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies from diverse sources.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a piperidine ring attached to a pyrimidine core, with chlorine and fluorine substituents that enhance its biological activity.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating potent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | <0.01 | Inhibition of nucleotide synthesis |

| A431 Vulvar Carcinoma | 0.05 | Induction of apoptosis via caspase activation |

| MCF-7 Breast Cancer | 0.03 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 6.5 | Bactericidal |

| Staphylococcus aureus | 12.5 | Bactericidal |

| Candida albicans | 250 | Antifungal |

The compound's mechanism against bacteria involves disrupting the bacterial cell wall synthesis, while its antifungal activity is mediated through inhibition of ergosterol biosynthesis .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability. The researchers observed that the compound induced G2/M phase arrest, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Testing

In a separate investigation focused on antimicrobial properties, researchers tested the compound against several pathogens. The results indicated that it was particularly effective against E. coli, with an MIC significantly lower than that of standard antibiotics like ampicillin, highlighting its potential as an alternative treatment option .

特性

IUPAC Name |

2-chloro-5-fluoro-4-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN3/c10-9-12-6-7(11)8(13-9)14-4-2-1-3-5-14/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCLACOTWKDRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。